Myrica acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrica acid is a natural product found in Morella cerifera with data available.
Scientific Research Applications
Anti-inflammatory Properties
Myricetin, a compound isolated from Myrica rubra leaves, exhibits significant anti-inflammatory effects in various in vivo models. It's effective against acute and chronic inflammations, such as xylene-induced ear edema and carrageenan-induced paw edema. Myricetin reduces serum levels of malondialdehyde (MDA), increases superoxide dismutase (SOD) levels, and decreases leukocyte count, suggesting antioxidant activity as part of its mechanism (Wang et al., 2010).
Analgesic Activity
Myricetin from Myrica rubra leaves also shows analgesic properties. It significantly inhibits pain in chemical nociceptive models and reduces the content of prostaglandin E2 (PGE2) and platelet aggregation. This indicates its potential as a COX-1 inhibitor with anti-platelet activity (Tong et al., 2009).
Nutritional and Pharmacological Potential
Myrica esculenta is recognized for its phytochemicals like diarylheptanoids, flavonoids, terpenes, and tannins. Its fruit is a source of carbohydrates, proteins, fats, and essential minerals, highlighting its nutraceutical potential (Ahmad et al., 2022).
Antioxidant Properties
Myrica faya fruits, known for their high phenolic content, exhibit significant antioxidant activity. They are a rich source of cyanidin-3-glucoside, flavonoids, and vitamin C, with higher antioxidant activity than the well-known Myrica rubra berries (Spínola et al., 2014).
Micropropagation and Horticultural Applications
The micropropagation of Myrica rubra has been successfully achieved using shoot tip and nodal explants, indicating its potential in horticulture and ornamental tree production (Asghari et al., 2013).
Allelochemical Properties
Myrigalone A from Myrica gale fruit leachate inhibits seed germination by interfering with gibberellin metabolism and apoplastic superoxide production. This suggests its use as a natural herbicide or in agricultural applications to manage weed growth (Oracz et al., 2012).
Therapeutic Potential in Diabetic Nephropathy
Myricitrin from Myrica esculenta bark shows promise in treating diabetic nephropathy. It improves glycemic status, reduces oxidative stress, and suppresses inflammation in diabetic models, suggesting a potential therapeutic role (Dua et al., 2021).
properties
CAS RN |
310897-68-8 |
---|---|
Product Name |
Myrica acid |
Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,10S,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30-/m0/s1 |
InChI Key |
MRZDEOWEUAMNTO-ZKORMJMLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C(=O)C[C@@H](C3(C)C)O)C |
SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |
Other CAS RN |
310897-68-8 |
synonyms |
3beta-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid myrica acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.